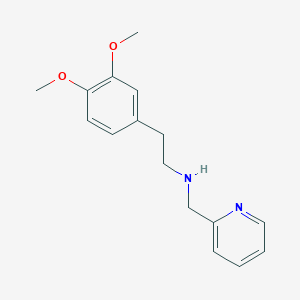
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine” is an organic compound containing a phenyl ring and a pyridine ring. The phenyl ring has two methoxy groups attached to it, and the pyridine ring is attached to the phenyl ring through a two-carbon chain with an amine group at the end .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a phenyl ring and a pyridine ring connected by a two-carbon chain with an amine group. The phenyl ring would have two methoxy groups attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The amine group could potentially be protonated or alkylated, and the methoxy groups could potentially undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Based on its structure, it’s likely to be a solid at room temperature with a relatively high melting point .Wissenschaftliche Forschungsanwendungen
Metabolism and Cytochrome P450 Enzymes Involvement
- Research on related compounds has focused on their metabolism, particularly involving cytochrome P450 enzymes. A study by Nielsen et al. (2017) on NBOMe compounds, which are structurally related to the compound , detailed the metabolic pathways involving cytochrome P450 enzymes like CYP3A4 and CYP2D6, emphasizing the complexity of the metabolic processes of these compounds (Nielsen et al., 2017).
Synthesis and Corrosion Inhibition
- A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, including compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. They found that these complexes showed properties of corrosion inhibition on mild steel, highlighting their potential application in materials science and corrosion engineering (Das et al., 2017).
Photo-induced Oxidation Studies
- Draksharapu et al. (2012) investigated the photochemistry of complexes involving 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. Their research provided insights into the behavior of these complexes under UV or visible irradiation, leading to outer sphere electron transfer processes. This has implications in the field of photochemistry and could be relevant for developing light-activated chemical processes (Draksharapu et al., 2012).
Redox Chemistry and Electrochemical Applications
- Xie et al. (2018) conducted a study on a ferrocene derivative involving N-(pyridin-2-ylmethylene)ethanamine. Their research aimed at enhancing solubility and potential for redox applications, suggesting that compounds with a structure similar to 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine could be significant in developing high-performance redox couples (Xie et al., 2018).
DNA Binding and Nuclease Activity
- Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands structurally related to the compound . They found these complexes exhibit significant DNA binding and nuclease activities, highlighting potential applications in biochemistry and pharmaceutical sciences (Kumar et al., 2012).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to study the effect of modifying the structure of this compound, for example by changing the position or nature of the substituents on the phenyl ring .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14/h3-7,9,11,17H,8,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTDNMZLCFJYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364617 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
CAS RN |
99615-36-8 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

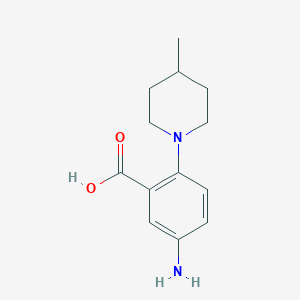

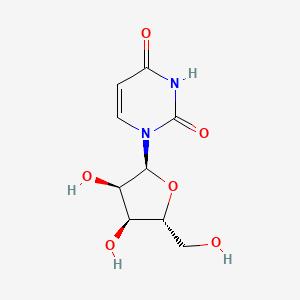
![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)
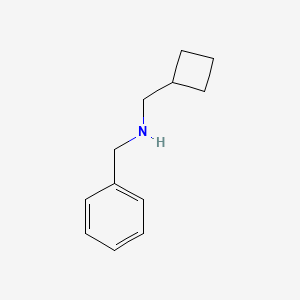
![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)
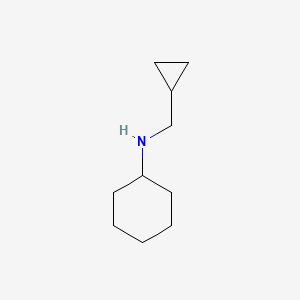
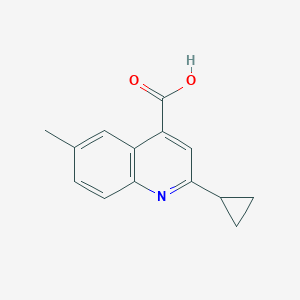
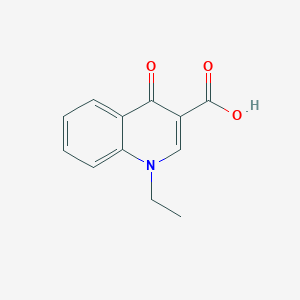
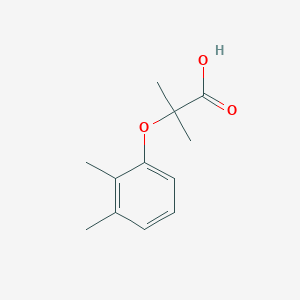

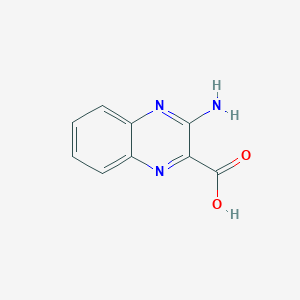
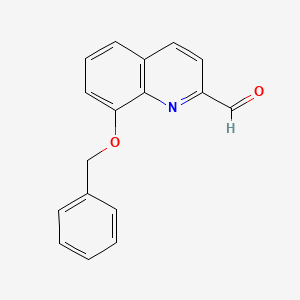
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)